2-[N-(4-methylphenyl)benzenesulfonamido]-N-[(1R)-1-phenylethyl]acetamide
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Overview
Description
2-[N-(4-methylphenyl)benzenesulfonamido]-N-[(1R)-1-phenylethyl]acetamide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a sulfonamide group, which is known for its diverse applications in various fields, including medicinal chemistry and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(4-methylphenyl)benzenesulfonamido]-N-[(1R)-1-phenylethyl]acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-methylbenzenesulfonyl chloride with aniline to form N-(4-methylphenyl)benzenesulfonamide. This intermediate is then reacted with (1R)-1-phenylethylamine in the presence of acetic anhydride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[N-(4-methylphenyl)benzenesulfonamido]-N-[(1R)-1-phenylethyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, amines, and substituted sulfonamides, depending on the reaction conditions and reagents used.
Scientific Research Applications
2-[N-(4-methylphenyl)benzenesulfonamido]-N-[(1R)-1-phenylethyl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-[N-(4-methylphenyl)benzenesulfonamido]-N-[(1R)-1-phenylethyl]acetamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-methylphenyl)benzenesulfonamide: This compound shares a similar sulfonamide group but lacks the additional acetamide and phenylethyl groups.
N-(2-chloromethylphenyl)-4-methylbenzenesulfonamide: This compound has a similar structure but with a chloromethyl group instead of the phenylethyl group.
Uniqueness
2-[N-(4-methylphenyl)benzenesulfonamido]-N-[(1R)-1-phenylethyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C23H24N2O3S |
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Molecular Weight |
408.5 g/mol |
IUPAC Name |
2-[N-(benzenesulfonyl)-4-methylanilino]-N-[(1R)-1-phenylethyl]acetamide |
InChI |
InChI=1S/C23H24N2O3S/c1-18-13-15-21(16-14-18)25(29(27,28)22-11-7-4-8-12-22)17-23(26)24-19(2)20-9-5-3-6-10-20/h3-16,19H,17H2,1-2H3,(H,24,26)/t19-/m1/s1 |
InChI Key |
AQOWLRMFPKXLRQ-LJQANCHMSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N(CC(=O)N[C@H](C)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC(=O)NC(C)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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